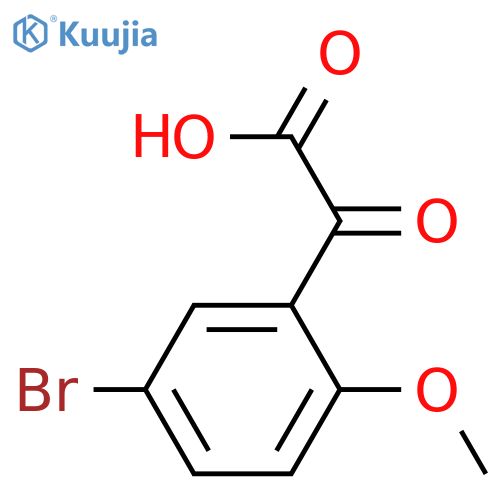

Cas no 1094294-15-1 (2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid)

1094294-15-1 structure

商品名:2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid

CAS番号:1094294-15-1

MF:C9H7BrO4

メガワット:259.053482294083

CID:4571179

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid

- Benzeneacetic acid, 5-bromo-2-methoxy-α-oxo-

-

- インチ: 1S/C9H7BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13)

- InChIKey: KXORPQBUTLEDJR-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(C1=CC(Br)=CC=C1OC)=O

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071063-5g |

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid |

1094294-15-1 | 95% | 5g |

¥5943.0 | 2023-04-06 | |

| TRC | B417950-25mg |

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid |

1094294-15-1 | 25mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B417950-250mg |

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid |

1094294-15-1 | 250mg |

$ 320.00 | 2022-06-07 | ||

| TRC | B417950-50mg |

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid |

1094294-15-1 | 50mg |

$ 95.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071063-1g |

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid |

1094294-15-1 | 95% | 1g |

¥2051.0 | 2023-04-06 | |

| Enamine | EN300-71305-2.5g |

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |

1094294-15-1 | 95% | 2.5g |

$726.0 | 2023-06-14 | |

| A2B Chem LLC | AV60715-100mg |

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |

1094294-15-1 | 95% | 100mg |

$139.00 | 2024-04-20 | |

| A2B Chem LLC | AV60715-2.5g |

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |

1094294-15-1 | 95% | 2.5g |

$800.00 | 2024-04-20 | |

| Aaron | AR01AC2F-100mg |

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |

1094294-15-1 | 95% | 100mg |

$160.00 | 2025-02-09 | |

| Aaron | AR01AC2F-250mg |

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |

1094294-15-1 | 95% | 250mg |

$221.00 | 2025-02-09 |

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1094294-15-1 (2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量